5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione
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Overview
Description
5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo-pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of microwave irradiation and specific catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions
Major Products
The major products formed from these reactions include various substituted pyrrolo-pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer and antiviral agent. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrrolo[2,3-d]pyrimidine: Known for its antiviral and anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits anti-inflammatory and enzyme inhibitory activities.
Uniqueness
5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione is unique due to its specific ring structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies .
Properties
CAS No. |
19068-59-8 |
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Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C6H5N3O3/c10-4-2-1-7-5(11)3(2)8-6(12)9-4/h1H2,(H,7,11)(H2,8,9,10,12) |
InChI Key |
YMLWGXUEWDHDTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)NC(=O)NC2=O |
Origin of Product |
United States |
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